8-Chloronaphthalene-2-carbonitrile
Description
8-Chloronaphthalene-2-carbonitrile (C₁₁H₆ClN) is a halogenated aromatic compound featuring a naphthalene backbone substituted with a chlorine atom at the 8-position and a cyano (-CN) group at the 2-position. This structure confers unique physicochemical properties, including enhanced electrophilicity due to the electron-withdrawing effects of both substituents.
Properties
CAS No. |
73399-87-8 |
|---|---|
Molecular Formula |
C11H6ClN |
Molecular Weight |
187.62 g/mol |
IUPAC Name |
8-chloronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H6ClN/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-6H |
InChI Key |
SVLRPAISSNAWDN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C=C2)C#N)C(=C1)Cl |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C#N)C(=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Chloronaphthalene (C₁₀H₇Cl)
- Structure: Chlorine at the 2-position on naphthalene, lacking the cyano group.
- Physical Properties :
- Applications : Used in environmental analysis as a standard for detecting chlorinated aromatic pollutants .
- Key Differences: The absence of the cyano group in 2-chloronaphthalene reduces its polarity and reactivity compared to 8-chloronaphthalene-2-carbonitrile. The cyano group in the latter enhances its suitability as a precursor for further functionalization (e.g., amidation or reduction to amines).
1-Methylnaphthalene and 2-Methylnaphthalene
- Structure : Methyl (-CH₃) substituents at the 1- or 2-position, respectively.
- Toxicological Profile :
- Key Differences: Methyl groups are electron-donating, contrasting with the electron-withdrawing effects of chlorine and cyano groups in 8-chloronaphthalene-2-carbonitrile. Chlorinated derivatives generally exhibit higher persistence in environmental matrices due to reduced biodegradability .
8-Bromonaphthalene-2-carbonitrile
- Structure : Bromine replaces chlorine at the 8-position.
- Inferred Properties :
- Higher molecular weight (Br vs. Cl) would increase boiling/melting points.
- Bromine’s larger atomic radius may alter steric effects in reactions.
- Key Differences: Bromine’s lower electronegativity compared to chlorine could reduce the compound’s electrophilicity.
Physicochemical and Toxicological Data Comparison
Research Implications and Gaps
- Synthesis and Reactivity: The cyano group in 8-chloronaphthalene-2-carbonitrile offers a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in medicinal chemistry.
- Environmental Impact: Chlorinated naphthalenes are persistent organic pollutants (POPs), but the cyano group’s influence on biodegradation remains unexplored .
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